molecular formula C9H15NO2 B14259358 Morpholine, 4-[(2E)-2-methyl-1-oxo-2-butenyl]- CAS No. 212518-27-9

Morpholine, 4-[(2E)-2-methyl-1-oxo-2-butenyl]-

Cat. No.: B14259358
CAS No.: 212518-27-9
M. Wt: 169.22 g/mol
InChI Key: UVUJHYKIETVFFL-UHFFFAOYSA-N
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Description

Morpholine, 4-[(2E)-2-methyl-1-oxo-2-butenyl]- is a chemical compound that belongs to the class of morpholines. Morpholines are heterocyclic organic compounds containing a six-membered ring with both nitrogen and oxygen atoms. This particular compound is characterized by the presence of a 2-methyl-1-oxo-2-butenyl group attached to the morpholine ring, making it a unique derivative with specific properties and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of morpholine derivatives, including Morpholine, 4-[(2E)-2-methyl-1-oxo-2-butenyl]-, typically involves the use of 1,2-amino alcohols, aziridines, and epoxides as starting materials. A common method includes a sequence of coupling, cyclization, and reduction reactions. For instance, amino alcohols can be reacted with α-haloacid chlorides under specific conditions to yield substituted morpholines .

Industrial Production Methods

Industrial production of morpholine derivatives often involves the dehydration of diethanolamine with concentrated sulfuric acid. This method is efficient and widely used due to the availability of diethanolamine and the straightforward reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-[(2E)-2-methyl-1-oxo-2-butenyl]- undergoes various chemical reactions typical of secondary amines. These include:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The conditions vary depending on the desired reaction but generally involve controlled temperatures and specific solvents .

Major Products Formed

Scientific Research Applications

Morpholine, 4-[(2E)-2-methyl-1-oxo-2-butenyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Morpholine, 4-[(2E)-2-methyl-1-oxo-2-butenyl]- involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also disrupt bacterial cell membranes, leading to cell death. The pathways involved include the inhibition of enzyme activity and the induction of reactive oxygen species (ROS) production .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other morpholine derivatives such as:

Uniqueness

What sets Morpholine, 4-[(2E)-2-methyl-1-oxo-2-butenyl]- apart is its specific functional group, which imparts unique chemical and biological properties. This makes it particularly useful in applications where other morpholine derivatives may not be as effective .

Properties

CAS No.

212518-27-9

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

2-methyl-1-morpholin-4-ylbut-2-en-1-one

InChI

InChI=1S/C9H15NO2/c1-3-8(2)9(11)10-4-6-12-7-5-10/h3H,4-7H2,1-2H3

InChI Key

UVUJHYKIETVFFL-UHFFFAOYSA-N

Canonical SMILES

CC=C(C)C(=O)N1CCOCC1

Origin of Product

United States

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